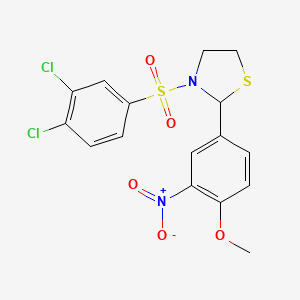

3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine

Description

3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine is a thiazolidine derivative characterized by a sulfur-containing five-membered heterocyclic ring (thiazolidine core) substituted with a 3,4-dichlorophenyl sulfonyl group and a 4-methoxy-3-nitrophenyl moiety. Thiazolidines are widely studied for their diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)sulfonyl-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O5S2/c1-25-15-5-2-10(8-14(15)20(21)22)16-19(6-7-26-16)27(23,24)11-3-4-12(17)13(18)9-11/h2-5,8-9,16H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSYBTLGWVCNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

- Core Structure : Thiazolidine ring

- Substituents :

- Sulfonyl Group : 3,4-Dichlorophenyl

- Nitro Group : 4-methoxy-3-nitrophenyl

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolidine derivatives, including the target compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against various bacterial strains.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | 0.25 | 0.5 | Staphylococcus aureus |

| Other derivatives | Varies | Varies | Various strains |

The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, which is noteworthy given the rising resistance to conventional antibiotics .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects against several types of cancer cells, with IC50 values indicating its potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | <10 | Induction of apoptosis via caspase activation |

| HT29 (colorectal carcinoma) | <15 | Inhibition of cell proliferation and migration |

Research indicates that the presence of the dichlorophenyl and nitrophenyl groups enhances the cytotoxic activity through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The sulfonamide moiety may inhibit specific enzymes involved in bacterial growth and cancer cell proliferation.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Interference with DNA Synthesis : Some studies suggest that thiazolidine derivatives can disrupt DNA replication in rapidly dividing cells .

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

- Case Study 1 : In a clinical trial involving patients with resistant bacterial infections, a derivative similar to the target compound significantly reduced infection rates when combined with standard antibiotics.

- Case Study 2 : A cohort study on cancer patients treated with thiazolidine derivatives showed improved survival rates and reduced tumor sizes compared to control groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of thiazolidine can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth and survival. For example, compounds similar to 3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine have shown effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a thiazolidine derivative similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Research

Research focused on thiazolidine compounds indicated their effectiveness in reducing inflammation in animal models of arthritis. The study found that treatment with the compound led to decreased levels of pro-inflammatory cytokines, suggesting a potential therapeutic application for inflammatory diseases .

Comparison with Similar Compounds

2-(4-Bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-1,3-thiazolidine

This compound (CAS: 497234-91-0) shares the 3,4-dichlorophenyl sulfonyl group but differs in the second aryl substituent, which is a 4-bromophenyl group instead of the methoxy-nitrophenyl moiety. Key distinctions include:

Table 1: Structural and Functional Comparison of Thiazolidine Derivatives

Dichlorophenyl-Containing Bioactive Compounds

1,3-Diarylureas (BTdCPU, NCPdCPU)

These urea derivatives (e.g., BTdCPU and NCPdCPU) feature a 3,4-dichlorophenyl group linked to a benzo-thiadiazole or nitro-substituted aryl moiety. Unlike the thiazolidine core, these compounds exhibit growth inhibition via disruption of kinase signaling pathways .

BD 1008 and BD 1047

These σ-receptor ligands contain a 3,4-dichlorophenethylamine backbone. While structurally distinct from thiazolidines, their dichlorophenyl group is critical for receptor binding affinity, highlighting the pharmacophoric importance of this substituent in central nervous system-targeting drugs .

Table 2: Dichlorophenyl-Containing Compounds and Mechanisms

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry. A typical route involves:

- Step 1 : Sulfonylation of the thiazolidine core using 3,4-dichlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C for 2–4 hours) .

- Step 2 : Nitration and methoxylation of the phenyl ring using mixed acid (HNO₃/H₂SO₄) followed by O-methylation with methyl iodide in DMF .

- Key Considerations : Reaction purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane gradient). Yields (~50–65%) depend on temperature control during sulfonylation .

Q. How is the crystal structure of this compound characterized, and what are the critical crystallographic parameters?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Unit Cell : Triclinic system (space group P1), with dimensions a = 7.13–7.24 Å, b = 8.15–9.13 Å, c = 14.46–16.67 Å.

- Angles : α ≈ 93.19°, β ≈ 96.43°, γ ≈ 105.89° .

- Data Collection : Enraf–Nonius CAD-4 diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å). Absorption correction via ψ scans .

Advanced Research Questions

Q. How can computational modeling complement experimental data to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial enolase vs. human kinases). Compare binding affinities to explain selectivity .

- QSAR Analysis : Correlate substituent effects (e.g., nitro group position) with bioactivity trends. For example, the 3-nitro group on the phenyl ring enhances electron-withdrawing effects, influencing cytotoxicity .

- In Vitro Validation : Perform parallel assays under standardized conditions (e.g., MIC for antimicrobial activity vs. MTT assays for cytotoxicity) to isolate variables .

Q. What experimental strategies are recommended to assess the environmental fate of this compound, particularly its persistence and bioaccumulation potential?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffers at pH 4–9 (25–50°C) and monitor degradation via HPLC. The sulfonyl group may confer stability under acidic conditions .

- Soil Sorption : Use batch equilibrium methods (OECD Guideline 106) with varying soil organic matter content. Log Koc values >3.0 suggest high adsorption, reducing mobility .

- Ecotoxicity Testing : Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to evaluate aquatic impacts .

Q. How can structural modifications improve the compound’s pharmacokinetic profile without compromising its thiazolidine core bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the sulfonyl moiety to enhance solubility. For example, replace the dichlorophenyl group with a methoxyethyl-sulfonate derivative .

- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots. Fluorination at the 4-methoxyphenyl ring reduces CYP450-mediated oxidation .

- Permeability : Assess log P via shake-flask method. Aim for 1.5–3.5 to balance lipophilicity and aqueous solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound’s anticancer activity across cell lines?

- Methodological Answer :

- Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and incubation times (48–72 hours) .

- Mechanistic Profiling : Compare apoptosis induction (Annexin V/PI staining) vs. cell cycle arrest (flow cytometry) to clarify mode-of-action variability .

- Batch Purity : Characterize each batch via NMR and HPLC (>95% purity) to rule out impurities affecting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.